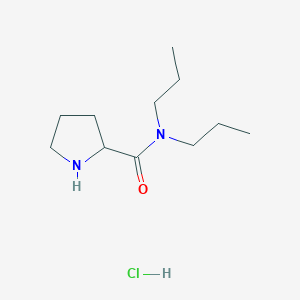

N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,N-dipropylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-3-8-13(9-4-2)11(14)10-6-5-7-12-10;/h10,12H,3-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWICXWUBXJNHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride (also known as DPC) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications based on diverse research findings.

This compound has the chemical formula CHClNO and is characterized by a pyrrolidine ring with two propyl groups attached to the nitrogen atom. Its structure allows for unique interactions with biological targets, leading to various physiological effects.

The biological activity of DPC is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that DPC can act as an inhibitor of certain enzymes, altering their activity and consequently affecting metabolic pathways. For instance, studies have shown its potential role in modulating neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs) and other signaling pathways .

Enzyme Inhibition

DPC has been investigated for its inhibitory effects on key enzymes involved in metabolic processes. Notably, it has shown promise as an inhibitor of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. This inhibition is crucial given the rising incidence of multidrug-resistant tuberculosis, highlighting DPC's potential as a novel therapeutic agent .

Table 1: Enzyme Inhibition Activity of DPC

Receptor Binding and Neuropharmacology

DPC's interaction with neurotransmitter receptors suggests it may have neuropharmacological effects. Preliminary studies indicate that it could influence glutamate signaling pathways and nociceptin systems, which are critical in pain modulation and neuroprotection . Such interactions could position DPC as a candidate for treating neurological disorders or pain management.

Case Studies

- Antituberculosis Activity : A study demonstrated that DPC significantly inhibited the growth of Mycobacterium tuberculosis in vitro by targeting the InhA enzyme. The compound's efficacy was enhanced through structural modifications, indicating the importance of chemical optimization in drug development .

- Neuroprotective Effects : In animal models, DPC administration resulted in improved outcomes in models of neurodegeneration. It was observed to enhance neuronal survival and promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Safety and Toxicology

The safety profile of DPC has been evaluated through various assays measuring cytotoxicity and off-target effects. Initial findings suggest that at therapeutic doses, DPC exhibits low toxicity across multiple cell lines, making it a promising candidate for further development .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

One of the primary applications of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride lies in its potential as an antimicrobial agent. Research has identified pyrrolidine carboxamides, including derivatives like N,N-Dipropyl-2-pyrrolidinecarboxamide, as effective inhibitors of the InhA enzyme in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis in bacteria. High-throughput screening has revealed that these compounds can significantly inhibit the growth of resistant strains of tuberculosis, making them promising candidates for new antituberculosis therapies .

2. Neurotropic Effects

Recent studies have explored the neurotropic effects of compounds related to pyrrolidine carboxamides. For instance, derivatives have been shown to promote neurite outgrowth in neuronal models, suggesting potential applications in treating neurodegenerative diseases and nerve injuries. The ability to enhance neuronal regeneration positions these compounds as valuable leads in neuropharmacology .

Case Study 1: Inhibition of InhA Enzyme

In a study published by the National Institutes of Health, researchers synthesized a series of pyrrolidine carboxamides and evaluated their inhibitory effects on the InhA enzyme. The lead compound exhibited over 160-fold improvement in potency after optimization through microtiter library synthesis. Crystallographic studies provided insights into the binding interactions between the inhibitor and the enzyme, revealing critical hydrogen-bonding networks essential for activity .

| Compound | IC50 (µM) | Binding Mode |

|---|---|---|

| Lead Compound | 0.15 | Hydrogen bonding with NAD+ |

| Triclosan | 0.25 | Similar binding interactions |

Case Study 2: Neurotropic Drug Development

Another study focused on a derivative of this compound demonstrated its capacity to induce neurite outgrowth in PC12 cells. The compound was tested alongside nerve growth factor (NGF), revealing a synergistic effect that significantly enhanced neuronal regeneration. This finding suggests that such derivatives could be pivotal in developing therapies for conditions like polyneuropathy .

| Treatment | Neurite Outgrowth (%) | D_f Value |

|---|---|---|

| NGF (50 ng/mL) | 10 | 0.54 |

| HU-MCA-13 (1 µM) | 15 | 0.04 |

| NGF + HU-MCA-13 | 25 | 0.85 |

Vorbereitungsmethoden

This method involves the simultaneous introduction of two propyl groups onto the amide nitrogen of 2-pyrrolidinecarboxamide using alkyl halides under controlled conditions.

- Utilizes alkylating agents such as n-propyl chloride or bromide.

- Requires a base or trialkylamine hydrochloride salts to facilitate alkylation.

- Reaction temperature is maintained below the boiling point of the solvent, preferably under 50°C, to prevent side reactions and racemization.

- Solvents such as acetonitrile or dichloromethane are commonly used.

$$

\text{2-pyrrolidinecarboxamide} + 2 \times \text{n-propyl halide} \xrightarrow[\text{Base}]{\text{Solvent, <50°C}} \text{N,N-Dipropyl-2-pyrrolidinecarboxamide}

$$

- Simpler and faster reaction.

- Reduced purification steps.

- Potential for over-alkylation or formation of side products.

- Requires careful control of reaction conditions.

Stepwise Monoalkylation Followed by Secondary Alkylation

This approach involves two separate alkylation steps:

- Step 1: Monoalkylation of 2-pyrrolidinecarboxamide to form N-propyl-2-pyrrolidinecarboxamide.

- Step 2: Secondary alkylation of the monoalkylated intermediate to achieve N,N-dipropyl substitution.

- Isolation and purification of the monoalkylated intermediate allow for better control over product formation.

- Alkylation can be carried out via reductive amination using propanal and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Alternatively, alkyl halides with suitable leaving groups (Cl, Br, tosylate) can be used.

- Mild temperatures (room temperature to 50°C).

- Use of acid scavengers or bases to neutralize generated acids.

- Solvent choice includes methanol, ethanol, or dichloromethane.

- Higher selectivity and yield.

- Easier purification and characterization of intermediates.

- Longer synthesis time.

- Additional purification steps.

Representative Experimental Data and Yields

| Preparation Method | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Direct N,N-Dialkylation | Alkyl halide, base, <50°C, 6 h | 70-80 | >95 | Requires strict temperature control |

| Stepwise Mono- then Dialkylation | Reductive amination, RT-50°C | 75-85 | >98 | Improved selectivity and purity |

Note: Reaction times and yields are approximate and depend on specific experimental setups.

Purification and Isolation

- The hydrochloride salt of N,N-Dipropyl-2-pyrrolidinecarboxamide is typically obtained by treating the free base with hydrochloric acid in an appropriate solvent.

- Crystallization from solvents such as ethyl acetate, isopropyl alcohol, or mixtures thereof is used to achieve high purity.

- Chromatographic techniques may be employed if impurities persist.

Research Findings and Optimization

- Studies indicate that the use of trialkylamine hydrochloride salts as alkylation agents can improve reaction efficiency and product purity by minimizing side reactions.

- Temperature control is critical to avoid racemization of the chiral center in the pyrrolidine ring.

- Reductive alkylation methods offer stereoconservative synthesis, preserving optical purity.

- Solvent choice impacts yield and purity; polar aprotic solvents favor alkylation reactions.

Summary Table of Key Preparation Parameters

| Parameter | Direct Dialkylation | Stepwise Alkylation |

|---|---|---|

| Alkylating Agent | n-propyl halide | n-propyl halide or propanal + reductant |

| Base/Activator | Trialkylamine hydrochloride | Base or acid scavenger |

| Temperature Range | <50°C | RT to 50°C |

| Reaction Time | 4-8 hours | 6-12 hours (total) |

| Purification | Crystallization, chromatography | Intermediate isolation, crystallization |

| Optical Purity Preservation | Moderate, requires control | High, stereoconservative |

Concluding Remarks

The preparation of N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride is best achieved via controlled alkylation methods that balance efficiency, selectivity, and stereochemical integrity. Both direct and stepwise alkylation routes are viable, with the stepwise approach offering superior control over purity and optical activity. Optimization of reaction parameters such as temperature, solvent, and alkylating agents is essential for high-quality synthesis.

Q & A

Basic: What synthetic strategies are recommended for preparing N,N-Dipropyl-2-pyrrolidinecarboxamide hydrochloride with high purity?

Methodological Answer:

- Reaction Optimization : Use a two-step approach: (1) Propylation of 2-pyrrolidinecarboxamide via nucleophilic substitution with propyl halides in anhydrous DMF at 80–100°C under nitrogen. (2) Hydrochloride salt formation by treating the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/ether mixtures .

- Purification : Employ column chromatography (silica gel, eluent: chloroform/methanol 9:1) to remove unreacted propylating agents. Confirm salt formation via FT-IR (N–H stretch at 2500–3000 cm⁻¹) and elemental analysis .

Advanced: How can researchers address conflicting NMR data in structural elucidation of this compound?

Methodological Answer:

- Deuterated Solvents : Use DMSO-d₆ to minimize solvent interference. Assign peaks by comparing with analogs like N,N-diisopropylaminoethyl chloride hydrochloride (δ 1.2–1.4 ppm for propyl CH₃; δ 3.2–3.6 ppm for pyrrolidine CH₂) .

- Impurity Analysis : Quantify residual solvents (e.g., DMF) via GC-MS with a DB-5 column (60 m × 0.25 mm, 0.25 µm film) as per USP protocols . Adjust integration thresholds to exclude minor impurities (<0.1%) .

Basic: Which analytical methods are critical for assessing the purity of this compound?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Compare retention times to certified reference standards .

- Thermal Analysis : Perform DSC to confirm melting point (expected range: 180–185°C) and detect polymorphic transitions .

Advanced: What role do pyrrolidinecarboxamide derivatives play in catalytic systems?

Methodological Answer:

- Ligand Design : Analogous to palladium dichloride adducts, pyrrolidinecarboxamide hydrochlorides can act as ligands in cross-coupling reactions. Test catalytic efficiency in decarboxylative couplings (e.g., 4-picolinic acid with aryl bromides) under inert atmospheres. Monitor yields via GC-FID and compare turnover numbers (TON) with control systems .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store in amber glass vials at –20°C under argon. Avoid exposure to moisture (use desiccants) and light. Confirm stability via monthly LC-MS checks for degradation products (e.g., hydrolyzed amides) .

Advanced: Can deuterium-labeled analogs of this compound be synthesized for pharmacokinetic studies?

Methodological Answer:

- Isotopic Labeling : Replace propyl groups with deuterated propyl-d₇ using LiAlD₄ in THF. Confirm deuteration (>98% D) via high-resolution MS and ²H NMR. Use these analogs in in vivo metabolic studies to track excretion pathways via LC-HRMS/MS, referencing protocols for similar phenethylamine derivatives .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Identify carbonyl (C=O) stretches at 1650–1680 cm⁻¹ and ammonium (N⁺–H) vibrations at 2400–3000 cm⁻¹.

- ¹³C NMR : Assign pyrrolidine carbons (δ 25–35 ppm) and amide carbonyl (δ 170–175 ppm) using DEPT-135 experiments .

Advanced: How can computational modeling assist in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites for propylation. Compare HOMO-LUMO gaps with experimental reaction rates. Validate using crystallographic data from related hydrochloride salts .

Basic: What safety protocols are required when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis steps involving HCl gas. Refer to SDS guidelines for hydrochloride salts: wear nitrile gloves, conduct routine air monitoring for particulate matter .

Advanced: How can researchers resolve low yields in large-scale syntheses of this compound?

Methodological Answer:

- Scale-Up Adjustments : Increase stirring efficiency (≥500 rpm) to prevent aggregation. Use flow chemistry with immobilized catalysts (e.g., Pd/C) for continuous propylation. Monitor reaction progress via inline FT-IR to terminate at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.